Hex-4-enamide, N,N-dimethyl Hex-4-enamide, N,N-dimethyl
Brand Name: Vulcanchem
CAS No.: 123456-20-2
VCID: VC0220505
InChI:
SMILES:
Molecular Formula: C13H16N2O6
Molecular Weight: 0

Hex-4-enamide, N,N-dimethyl

CAS No.: 123456-20-2

Cat. No.: VC0220505

Molecular Formula: C13H16N2O6

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Hex-4-enamide, N,N-dimethyl - 123456-20-2

Specification

CAS No. 123456-20-2
Molecular Formula C13H16N2O6
Molecular Weight 0

Introduction

Chemical Structure and Properties

Physicochemical Properties

Table 1: Key Physicochemical Properties of Hex-4-enamide, N,N-dimethyl

PropertyValueReference
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
XLogP3-AA1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count3
Exact Mass141.115364102 Da
Topological Polar Surface Area20.3 Ų
Heavy Atom Count10
Complexity127
Defined Bond Stereocenter Count1

The compound possesses moderate lipophilicity with an XLogP3-AA value of 1, suggesting a balanced distribution between hydrophilic and hydrophobic environments . This characteristic is significant for its potential biological applications, particularly regarding membrane permeability. The absence of hydrogen bond donors and the presence of only one hydrogen bond acceptor site indicates limited hydrogen bonding capabilities, which may influence its solubility and binding properties in biological systems.

Synthetic Methodologies

General Synthetic Approaches

The synthesis of Hex-4-enamide, N,N-dimethyl can be approached through various methodologies, typically involving either:

  • Direct amidation of hex-4-enoic acid with dimethylamine

  • Carbonylation reactions of corresponding vinyl halides

  • Olefination methods starting from appropriate precursors

Olefination-Based Approaches

Alternative approaches to synthesize enamides involve the use of Wittig-type olefination reactions. Research on related enamide compounds has shown that stabilized ylides can react with N-formyl imides to produce dienamides with controlled stereochemistry . These methodologies could potentially be adapted for the synthesis of Hex-4-enamide, N,N-dimethyl by utilizing appropriate ylide reagents.

For instance, Marquez's synthesis of dienamides demonstrates the potential for stereochemical control in such reactions, which could be relevant for synthesizing the E-configured double bond in Hex-4-enamide, N,N-dimethyl .

Spectral Characteristics

Mass Spectrometry Data

Mass spectrometry provides valuable information for the identification and characterization of Hex-4-enamide, N,N-dimethyl. GC-MS data indicates characteristic fragmentation patterns with significant peaks at m/z values of 72 (top peak), 141 (2nd highest), and 45 (3rd highest) . The molecular ion peak at m/z 141 corresponds to the molecular weight of the compound.

Chemical Reactivity

Hydrogenation Reactions

As with other α,β-unsaturated amides, Hex-4-enamide, N,N-dimethyl can undergo catalytic hydrogenation to yield the saturated analog N,N-dimethylhexanamide. This transformation typically employs transition metal catalysts such as nickel, ruthenium, or palladium under hydrogen atmosphere . The reaction proceeds via syn-addition of hydrogen across the double bond.

Structural Analogs and Related Compounds

Structurally Related Compounds

Several compounds structurally related to Hex-4-enamide, N,N-dimethyl have been reported in chemical databases and literature:

Table 2: Structurally Related Compounds

CompoundMolecular FormulaStructural RelationshipReference
(E)-N,2-dimethyl-2-(sulfanylmethyl)hex-4-enamideC9H17NOSAdditional methyl and sulfanylmethyl substituents
N-Methoxy-N-methylpent-4-enamideC7H13NO2Shorter chain with methoxy substitution
N,N-dimethylvaleramideVariesSaturated analog
N,N-dimethyllevulinamideVariesKeto-containing analog

These structural analogs may exhibit similar physicochemical properties and potential applications, though each possesses distinct characteristics due to the specific functional group modifications.

Bioisosteres and Functional Equivalents

The amide functionality of Hex-4-enamide, N,N-dimethyl can be replaced with bioisosteric groups such as thioamides, esters, or ketones, potentially resulting in compounds with altered biological activities while maintaining similar structural features. Such modifications are common approaches in medicinal chemistry for optimizing pharmacological properties.

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on systematic structure-activity relationship (SAR) studies to determine how structural modifications to Hex-4-enamide, N,N-dimethyl affect its biological activities. Such investigations might include:

  • Variation of the alkyl chain length

  • Modification of the stereochemistry of the double bond

  • Substitution at various positions along the carbon chain

  • Alteration of the amide functionality

These studies would provide valuable insights into the structural requirements for specific biological activities and guide the rational design of optimized analogs.

Synthetic Methodology Development

Development of improved synthetic methodologies for Hex-4-enamide, N,N-dimethyl and related enamides represents another promising research direction. Current challenges in enamide synthesis include:

  • Stereocontrol of the double bond configuration

  • Efficient amidation procedures

  • Regioselective functionalization

  • Scalable and environmentally friendly approaches

Addressing these challenges would enhance the accessibility of Hex-4-enamide, N,N-dimethyl and facilitate its application in various research contexts.

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